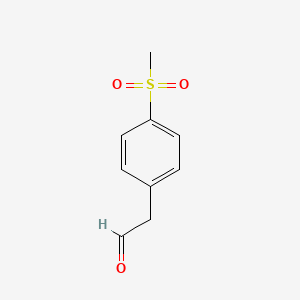

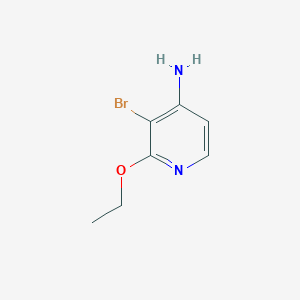

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Overview

Description

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol, also known as ETMTM, is an organic compound with a molecular weight of 145.17 g/mol. It is a colorless, crystalline solid that is used in many scientific and industrial applications. ETMTM is a versatile compound with a wide range of applications, from synthesis of other compounds to use as a catalyst in laboratory experiments.

Scientific Research Applications

Catalysis in Hydrocarbon Production

The conversion of methanol and ethanol to hydrocarbons using synthetic zeolites like H-ZSM-5 involves dehydration of methanol to dimethyl ether and ethylene, followed by competitive paths leading to branched aliphatics or linear aliphatic and aromatic compounds. A mechanism involving carbenium ions is proposed, highlighting the high yield in branched hydrocarbons and the detection of methyl ethyl ether in the conversion products (Derouane et al., 1978).

Catalysis in Oxidation Reactions

Encapsulating a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y leads to an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulation enhances the catalyst's activity, stability, recycling ability, and operational flexibility, offering advantages over homogeneous catalysts (Ghorbanloo & Alamooti, 2017).

Catalysis in N-Methylation and Transfer Hydrogenation

RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol highlights its role as a hydrogen source and C1 synthon. This catalysis approach is efficient, clean, and cost-competitive, tolerating a variety of amines and allowing the transformation into corresponding N-methylated products and pharmaceutical agents (Sarki et al., 2021).

Material Synthesis Applications

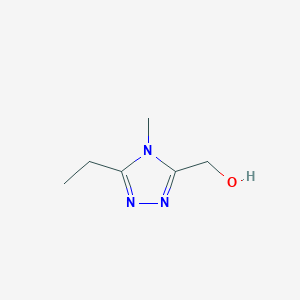

Triazole Derivatives in Material Synthesis

The synthesis of triazole derivatives with α-ketoester functionality and phenyl substituents demonstrates significant self-assembly potential, forming dimers in solid-state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions have been comprehensively analyzed using Hirshfeld surface analysis, DFT calculations, Bader's theory, and molecular electrostatic potential (MEP) surface calculations, offering insights into the nucleophilic/electrophilic nature of groups and their influence on interaction energy (Ahmed et al., 2020).

Oxazole Derivatives in Corrosion Inhibition

Oxazole derivatives exhibit significant corrosion inhibition performance on mild steel in hydrochloric acid medium. The inhibitive effect is attributed to the adsorption of inhibitor molecules on the metal surface, following the Langmuir adsorption isotherm. Quantum chemical calculations reveal a correlation between inhibition efficiency and the molecular structure of oxazole derivatives, offering a pathway for predicting and optimizing corrosion inhibition performance (Rahmani et al., 2018).

properties

IUPAC Name |

(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-5-7-8-6(4-10)9(5)2/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAGDVIEWLZWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245155 | |

| Record name | 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol | |

CAS RN |

1311317-07-3 | |

| Record name | 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole-3-methanol, 5-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)

![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)